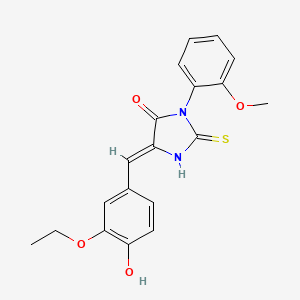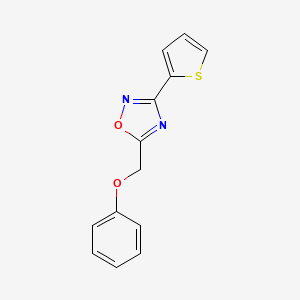![molecular formula C14H12N2O6S B5556672 methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)
methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the preparation of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes in anhydrous conditions using benzenesulfinic acid. These sulfones, under basic conditions, give rise to N-acylimines that react with sodium methanenitronate to afford corresponding nitro adducts with high anti-diastereoselectivity. This synthesis route highlights the complex interplay of reactions needed to construct such sulfonamide frameworks with specific optical activity (Foresti, E., Palmieri, G., Petrini, M., & Profeta, R., 2003).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate, has been extensively analyzed through various spectroscopic techniques. For instance, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was synthesized and characterized, revealing insights into its molecular geometry and electronic structure through Density Functional Theory (DFT) calculations and spectroscopic studies (Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S., 2013).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to various derivatives with diverse properties. A notable example is the synthesis of alkyl-3-[(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives, which were synthesized and identified through UV, IR, and NMR spectroscopy, demonstrating the versatility of sulfonamide compounds in undergoing chemical transformations (El-Bardan, A., Gohar, G., El-Hegazy, F. M., & Hamed, E. A., 1992).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as thermal stability and crystallinity, have been studied to understand their behavior under different conditions. The thermal stability and crystalline structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, for instance, were investigated through X-ray diffraction and thermal analysis, offering insights into the stability and structural integrity of similar sulfonamide compounds (Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, of sulfonamide compounds have been a focus of research to understand their potential applications. Studies on the modification of both the electrophilic center and substituents on the nonleaving group in the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates provide valuable data on the chemical behavior and reactivity patterns of these compounds (Um, I., Hwang, S.-J., Baek, M.-H., & Park, E. J., 2006).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research has demonstrated that compounds related to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate are key intermediates in the synthesis of optically active α-amino acid derivatives. These derivatives are important for the preparation of biologically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes using benzenesulfinic acid, undergo reactions to afford nitro adducts with high anti diastereoselectivity. This process is significant for the synthesis of β-hydroxy-α-amino acid and α,β-diamino acid esters, showcasing the compound's role in the creation of complex organic molecules (Foresti et al., 2003).
Material Science Applications
In the field of material science, derivatives of methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate have been utilized in the development of novel polymers with potential for reversible optical storage. A study highlighted the synthesis of specific sulfonamide compounds integrated into copolymers, which exhibited high birefringence upon photoinduction. This demonstrates the material's utility in optical data storage technologies, where the photoinduced birefringence and its reversibility are key features (Meng et al., 1996).
Medicinal Chemistry
Although the request was to exclude drug-related information, it's worth noting that research into sulfonamide derivatives closely related to methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate has found applications in the design of inhibitors targeting specific enzymes. Such studies provide a foundation for the development of therapeutic agents targeting diseases through enzyme inhibition, underscoring the compound's relevance in medicinal chemistry.
Chemical Synthesis Enhancement
Another application is in the synthesis of aryl sulfones with strongly electron-withdrawing substituents. Research into electrochemical reduction of related compounds has uncovered reactions that diverge from classic cleavage, leading to novel products. This insight into the behavior of electron-withdrawing substituents in sulfone compounds enhances our understanding of chemical reactivity and synthesis strategies (Pilard et al., 2001).
Mécanisme D'action
Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .
Propriétés
IUPAC Name |
methyl 3-[(4-nitrophenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)10-3-2-4-11(9-10)15-23(20,21)13-7-5-12(6-8-13)16(18)19/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMDFFAYDVTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)



![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)
![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

